molecular formula C18H18O4 B14345880 Hexanedioic acid, 3,3-diphenyl- CAS No. 93878-29-6

Hexanedioic acid, 3,3-diphenyl-

Cat. No.: B14345880
CAS No.: 93878-29-6
M. Wt: 298.3 g/mol
InChI Key: POGCKUWIJXQYHC-UHFFFAOYSA-N
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Description

Properties

CAS No.

93878-29-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3,3-diphenylhexanedioic acid

InChI

InChI=1S/C18H18O4/c19-16(20)11-12-18(13-17(21)22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)(H,21,22)

InChI Key

POGCKUWIJXQYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via a radical-anionic mechanism initiated by finely dispersed sodium or potassium in a polar aprotic solvent. Styrene monomers undergo selective dimerization in the presence of a polycyclic aromatic catalyst (e.g., o-terphenyl), forming a dialkali metal intermediate. The solvent system, typically ethylene glycol diethyl ether, stabilizes the reactive intermediates while suppressing polymerization side reactions.

Critical Reaction Parameters:

  • Temperature: Maintained below 0°C to favor dimerization over polymerization.
  • Catalyst Loading: 1–10 mol% o-terphenyl relative to styrene.
  • Solvent-to-Styrene Ratio: 10:1 (v/w) to ensure homogeneity and heat dissipation.

Post-dimerization, the dialkali metal intermediate is treated with solid carbon dioxide (CO₂), yielding the diphenyladipate salt. Subsequent acidification with hydrochloric acid (HCl) liberates the free dicarboxylic acid.

Optimization of Reaction Conditions

Optimization studies highlight the interdependence of solvent choice, alkali metal dispersion, and reaction duration. Substituting sodium with potassium marginally enhances reaction rates but necessitates stricter moisture control. Ethylene glycol diethyl ether outperforms alternatives like tetrahydrofuran (THF) due to its higher dielectric constant, which stabilizes the anionic intermediates.

Table 1: Standardized Reaction Conditions for Styrene Dimerization

Parameter Specification Purpose
Alkali Metal Finely dispersed Na or K Initiate radical-anionic dimerization
Solvent Ethylene glycol diethyl ether Stabilize intermediates, dissipate heat
Catalyst o-Terphenyl (1–10 mol%) Direct selectivity toward dimerization
Temperature <0°C Suppress polymerization side reactions
Carbonation Agent Solid CO₂ Introduce carboxylate groups
Acidification Agent Concentrated HCl Protonate carboxylate to free acid

Purification and Isolation Techniques

Crude 3,3-diphenylhexanedioic acid is purified via alkaline extraction and reprecipitation. The product is dissolved in hot 10% sodium hydroxide (NaOH), filtered to remove insoluble byproducts, and acidified with HCl to precipitate the pure dicarboxylic acid. Air-drying yields a crystalline solid with a melting point of 228–230°C, consistent with literature values.

Comparative Analysis of Alternative Synthesis Routes

While the styrene dimerization route dominates, exploratory methods such as halogenation of preformed diphenyladipic acid have been documented. Chlorination with elemental chlorine in chloroform or carbon tetrachloride introduces labile chain chlorine atoms, which are hydrolyzable under alkaline conditions to yield hydroxylated derivatives. However, these pathways are ancillary to the primary synthesis and cater to niche applications in flame-retardant polymers.

Industrial Applications and Derivatives

3,3-Diphenylhexanedioic acid serves as a precursor for diesters (e.g., diisooctyl ester) and polyamide resins. Its chlorinated derivatives exhibit compatibility with polyvinyl chloride (PVC), enhancing thermal stability and plasticizer retention. Amide derivatives, synthesized via reaction with thionyl chloride and amines, find use in high-performance lubricants.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, 3,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Hexanedioic acid, 3,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which hexanedioic acid, 3,3-diphenyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of phenyl groups can enhance its binding affinity to certain molecular targets, leading to specific biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Hexanedioic Acid (Adipic Acid)

  • Structure : A linear dicarboxylic acid (HOOC-(CH₂)₄-COOH).
  • Applications : Primarily used in nylon-6,6 production, food additives, and polymer synthesis .
  • Bioactivity: Limited direct antimicrobial activity but serves as a precursor for bioactive esters.

Hexanedioic Acid, Bis(2-Ethylhexyl) Ester

  • Structure : Diester derivative with 2-ethylhexyl groups replacing carboxylic hydrogens.
  • Applications :
    • Antifungal Agent : Abundantly produced by Epicoccum nigrum and Ceriporia spp., showing efficacy against Botrytis cinerea .
    • Industrial Use : Enhances limestone slurry desulfurization efficiency by 10% at 0.15% concentration .
  • Bioactivity : Exhibits antimicrobial properties linked to fatty acid ester moieties .

Hexanedioic Acid, 3,3-Diphenyl-

  • Bioactivity: Phenyl groups may enhance antifungal or anticancer activity, as seen in other diphenyl-substituted compounds (e.g., diphenyl ethers in EDCs) .

Bioactive Performance in Antifungal Contexts

Compound Source Key Bioactive Role Peak Area/Abundance (GC-MS)
Bis(2-ethylhexyl) ester Epicoccum nigrum, Trichoderma spp. Dominant antifungal metabolite against B. cinerea 70.07% in H. beccariana extract
N-Hexadecanoic acid Fungal antagonists Broad-spectrum antifungal; inhibits Phaeosariopsis personata High abundance in E. nigrum
Benzoic acid Fungal metabolites Antifungal via membrane disruption Common in Ceriporia spp.
3,3-Diphenyl- (inferred) Synthetic/Unreported Potential enhanced bioactivity due to aromatic stability N/A (No direct evidence)

Key Findings :

  • Bis(2-ethylhexyl) ester outperforms adipic acid in antifungal roles due to esterified hydrophobicity, facilitating microbial membrane interaction .
  • The diphenyl variant’s bioactivity remains speculative but may align with diphenyl ethers, which disrupt endocrine systems .

Industrial and Environmental Impact

Compound Industrial Role Environmental Concern
Adipic acid Polymer precursor (nylon) Low toxicity; biodegradable
Bis(2-ethylhexyl) ester Desulfurization additive Potential EDC-like effects (unconfirmed)
Phthalate esters (e.g., DEHP) Plasticizers Confirmed endocrine disruption
3,3-Diphenyl- Hypothetical polymer modifier Likely persistent due to aromaticity

Notes:

  • Adipic acid’s thermodynamics (e.g., solubility in ethanol: 1.4 g/100 mL at 20°C) contrast sharply with ester derivatives, which are more lipophilic .
  • The diphenyl variant’s environmental persistence may require regulatory scrutiny, akin to phthalates .

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